Timepidium bromide
Overview
Description
Timepidium bromide is an anticholinergic compound primarily used in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders . It functions by targeting muscarinic receptors in the gastrointestinal tract, reducing smooth muscle contractions and glandular secretions . The compound’s quaternary nitrogen prevents it from crossing the blood-brain barrier, ensuring it acts peripherally without central side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Timepidium bromide is synthesized through a multi-step process involving the reaction of 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium with bromide ions . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through crystallization and filtration techniques to achieve high purity levels suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Timepidium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other halides or nucleophiles under specific conditions.
Oxidation and Reduction Reactions: The thiophene rings in the compound can undergo oxidation or reduction, altering the compound’s electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically conducted in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include halogenated derivatives or nucleophile-substituted compounds.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiophene derivatives.
Scientific Research Applications
Timepidium bromide has diverse applications in scientific research, including:
Mechanism of Action
Timepidium bromide functions as a muscarinic receptor antagonist. By inhibiting the action of acetylcholine on these receptors, it effectively reduces smooth muscle contractions and glandular secretions within the gastrointestinal tract . This mechanism helps alleviate spasms and associated pain, making it a valuable therapeutic option for conditions like irritable bowel syndrome and peptic ulcers .
Comparison with Similar Compounds
Tipepidine: Similar in structure but lacks the quaternary methyl group and methoxy ether present in timepidium bromide.
Hyoscine: Used for similar indications but has a different chemical structure and pharmacokinetic profile.
Uniqueness: this compound’s unique feature is its quaternary nitrogen, which prevents it from crossing the blood-brain barrier, ensuring peripheral action without central side effects . This property makes it particularly suitable for treating gastrointestinal disorders without causing central nervous system-related side effects.
Biological Activity
Timepidium bromide, a small molecule drug classified as an anticholinergic agent, is primarily utilized in the treatment of various conditions related to the nervous system, particularly for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
Chemical and Pharmacological Profile
- Molecular Formula : C17H22BrNOS2
- CAS Registry Number : 35035-05-3
- Drug Type : Small molecule
- Mechanism of Action : Muscarinic acetylcholine receptor (mAChR) antagonist
This compound functions by inhibiting muscarinic acetylcholine receptors, which are implicated in various physiological responses, including smooth muscle contraction and neurotransmitter release. This inhibition leads to a decrease in gastrointestinal motility and secretion, making it effective in treating conditions associated with excessive cholinergic activity.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Pain Management : Primarily used for alleviating pain associated with gastrointestinal disorders.
- Neurological Disorders : Its anticholinergic properties have been explored in the context of neurological conditions such as epilepsy and hiccups associated with pneumonia .
- Dermatological Reactions : A case study reported eosinophilic pustular folliculitis induced by this compound in combination with allopurinol, highlighting the need for careful monitoring of dermatological side effects .
Eosinophilic Pustular Folliculitis
A notable case involved a 57-year-old woman who developed eosinophilic pustular folliculitis after receiving this compound for ureterolithiasis. The patient exhibited numerous papules and pustules on her face and upper trunk, which were histologically confirmed to be eosinophilic in nature. Following the discontinuation of this compound along with allopurinol, the skin lesions improved significantly .
Molecular Docking Studies
Recent molecular docking analyses have demonstrated that this compound exhibits strong binding affinity to acetylcholine receptors. The docking results indicated that Timepidium produced favorable geometric configurations when interacting with these receptors, suggesting its potential efficacy in modulating cholinergic signaling pathways .
Biological Activity Summary Table
Research Findings
- Pharmacological Actions : Research indicates that this compound affects smooth muscle motility and digestive secretions, further supporting its use as an anticholinergic agent .
- Metabolic Fate : Studies on the metabolic pathways of Timepidium have revealed the presence of colored metabolites excreted via bile and urine, indicating its metabolic processing in vivo .
- Therapeutic Importance : The compound is part of a broader class of thiophene derivatives known for diverse biological activities, including anti-inflammatory and antimicrobial effects .
Properties
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSXMEPZSHLZFF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023672 | |
Record name | Timepidium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35035-05-3 | |
Record name | Timepidium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35035-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Timepidium bromide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035035053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timepidium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIMEPIDIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E4766V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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